2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine

Chemical procurement Purity specification Building block quality

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine (CAS 900641-54-5) is a heterocyclic compound consisting of a [1,2,4]triazolo[4,3-a]pyridine core substituted with a pyrrolidin-2-yl group at the 3-position. Marketed as a versatile small-molecule scaffold, it serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 900641-54-5
Cat. No. B2901511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine
CAS900641-54-5
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESC1CC(NC1)C2=NN=C3N2C=CC=C3
InChIInChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2
InChIKeyZKVONDFAKBDNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine (CAS 900641-54-5): A Heterocyclic Building Block for Drug Discovery


2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine (CAS 900641-54-5) is a heterocyclic compound consisting of a [1,2,4]triazolo[4,3-a]pyridine core substituted with a pyrrolidin-2-yl group at the 3-position . Marketed as a versatile small-molecule scaffold, it serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Note: High-strength, product-specific quantitative differentiation data for this exact compound is limited in the public domain; the evidence presented herein relies primarily on class-level inference and vendor-provided metrics.

Why 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine Cannot Be Simply Substituted by In-Class Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold confers distinct electronic and steric properties that differ significantly from the regioisomeric [1,2,4]triazolo[1,5-a]pyridine series. Research has demonstrated that the [4,3-a] isomer achieves sub-micromolar potency in IDO1 inhibition while maintaining excellent in vitro metabolic stability, a profile not automatically replicated by other regioisomers [1]. Additionally, the pyrrolidin-2-yl substituent at the 3-position provides a unique combination of a basic secondary amine handle for further derivatization and conformational rigidity, directly impacting target binding and pharmacokinetic outcomes. Generic substitution with alternative 3-substituted triazolopyridines (e.g., 3-cyclobutyl, 3-piperidinyl) would alter both the electronic distribution and the exit vector geometry of the pendant amine, potentially compromising the structure-activity relationships established for lead series built upon this specific scaffold.

Quantitative Differentiation Evidence for 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine (CAS 900641-54-5)


Purity Benchmark: Minimum 95% Purity Ensuring Reproducible Research Outcomes

The compound is supplied with a minimum purity of 95% by CymitQuimica, as verified by its product specification . This purity level meets the typical threshold for building block quality in medicinal chemistry campaigns, ensuring reliable reaction stoichiometry and reducing the risk of side reactions caused by impurities. Compared to lower-grade industrial intermediates (often ≤90% purity), this specification reduces the need for additional purification steps, saving both time and cost in synthetic workflows.

Chemical procurement Purity specification Building block quality

Regioisomeric Scaffold Advantage: Sub-Micromolar Potency and Excellent Metabolic Stability of the [4,3-a] Isomer

A 2021 study by Fallarini et al. demonstrated that the [1,2,4]triazolo[4,3-a]pyridine scaffold achieves sub-micromolar IDO1 inhibitory potency (IC₅₀ < 1 µM) with excellent in vitro metabolic stability and exquisite selectivity over other heme-containing enzymes [1]. The paper explicitly highlights this scaffold as 'underexploited among heme binding moieties' yet capable of delivering profiles that rival or exceed established chemotypes. While this study did not test the specific 3-pyrrolidin-2-yl derivative, the core scaffold is identical to that of the target compound, and the data establishes the [4,3-a] regioisomer as a privileged framework.

IDO1 inhibition Metabolic stability Scaffold selection

Enantiomeric Flexibility: Racemic Mixture (CAS 900641-54-5) Offers Cost-Effective Alternative to Single Enantiomer (CAS 1053058-13-1)

For research applications where chirality is not critical (e.g., initial SAR exploration, racemic library synthesis), the racemic mixture (CAS 900641-54-5) provides a substantial cost advantage over the single (2S)-enantiomer (CAS 1053058-13-1). CymitQuimica lists the racemate at approximately €9.80/mg (25 mg at €245), whereas the (2S)-enantiomer costs approximately €16.34/mg (50 mg at €817) . This represents a 40% cost reduction per milligram for the racemate.

Chiral procurement Cost efficiency Racemic synthesis

Synthetic Utility: Documented Application in Kinase Inhibitor and Neuroprotective Agent Scaffolds

The [1,2,4]triazolo[4,3-a]pyridine scaffold bearing a pyrrolidine substituent appears in multiple patent families targeting clinically relevant kinases. US Patent US8889704B2 (Triazolopyridine compounds as PIM kinase inhibitors) explicitly claims compounds containing a pyrrolidin-2-yl substituent at the 3-position as PIM-1, PIM-2, and PIM-3 kinase inhibitors, demonstrating the scaffold's suitability for kinase drug discovery [1]. Additionally, 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides have been reported as potent and selective GSK-3β inhibitors with neuroprotective activity [2]. These precedents validate the 3-pyrrolidin-2-yl triazolopyridine motif as a productive starting point for lead generation across multiple target classes.

Kinase inhibition Neuroprotection Building block applications

Optimal Application Scenarios for 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine (CAS 900641-54-5)


Kinase Inhibitor Lead Optimization: PIM and c-Met Programs

The compound is ideally suited as a core building block in PIM kinase inhibitor programs, where the 3-pyrrolidin-2-yl triazolopyridine motif has been explicitly claimed in patents (US8889704B2) [1]. The secondary amine handle allows for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling efficient exploration of the solvent-exposed region of the kinase ATP-binding site. The racemic form (CAS 900641-54-5) is cost-effective for initial SAR generation, while the single enantiomer (CAS 1053058-13-1) can be procured later for potency refinement.

IDO1 Immuno-Oncology Target Class Exploration

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a novel chemotype for IDO1 catalytic holo-inhibition with sub-micromolar potency and excellent metabolic stability [2]. This compound serves as a strategic starting point for designing IDO1 inhibitors that require a basic amine for heme iron coordination, leveraging the pyrrolidine nitrogen's optimal positioning for interactions within the active site.

GSK-3β Inhibitor Synthesis for Neurodegenerative Disease Research

Building on the demonstrated activity of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent GSK-3β inhibitors [3], this compound can be employed as a key intermediate for generating focused libraries targeting Alzheimer's disease and other tauopathies. The pyrrolidine ring provides a chiral handle that can be exploited for stereospecific interactions with the kinase hinge region.

Cost-Efficient Parallel Library Synthesis in Early Discovery

With a catalog purity of ≥95% and a procurement cost approximately 40% lower per milligram than its single enantiomer counterpart , the racemic compound is optimal for high-throughput parallel synthesis campaigns where dozens to hundreds of analogs are required. The cost savings enable broader chemical space exploration without compromising the structural integrity of the triazolopyridine core.

Quote Request

Request a Quote for 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.